

# An In-depth Technical Guide to NRC-2694: A Novel EGFR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

NRC-2694, also known as N-(3-ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine, is a potent and orally bioavailable small-molecule inhibitor of the epidermal growth factor receptor (EGFR).[1] As a member of the quinazoline class of compounds, NRC-2694 targets the tyrosine kinase domain of EGFR, a key signaling node frequently dysregulated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and available data on NRC-2694 to support ongoing research and development efforts in oncology.

# **Chemical Structure and Properties**

**NRC-2694** is characterized by a quinazoline core, a structural motif common to many EGFR inhibitors. The molecule features a 3-ethynylphenyl group at the 4-position, a 7-methoxy group, and a 6-(3-(4-morpholinyl)propoxy) side chain. These substitutions are critical for its binding affinity and inhibitory activity against the EGFR kinase domain.



| Property          | Value   |  |
|-------------------|---|--|
| IUPAC Name        | N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |  |
| Molecular Formula | C24H26N4O3  |  |
| Molecular Weight  | 418.5 g/mol   |  |
| CAS Number        | 936446-61-6   |  |

# **Synthesis Pathway**

The synthesis of **NRC-2694** can be achieved through a multi-step process, as detailed in patent literature. A plausible synthetic route involves the construction of the substituted quinazoline core followed by the introduction of the side chains.

### **Experimental Protocol: Synthesis of NRC-2694**

A general synthetic scheme for **NRC-2694** is outlined below. This protocol is a composite of known methods for the synthesis of similar quinazoline derivatives.

Step 1: Synthesis of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

- Materials: 4-Hydroxy-7-methoxy-6-(3-morpholinopropoxy)quinazoline, phosphoryl chloride (POCl<sub>3</sub>), dimethylformamide (DMF, catalytic).
- Procedure: A mixture of 4-hydroxy-7-methoxy-6-(3-morpholinopropoxy)quinazoline and a catalytic amount of DMF is heated in an excess of phosphoryl chloride. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl<sub>3</sub> is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

Step 2: Synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine (NRC-2694)



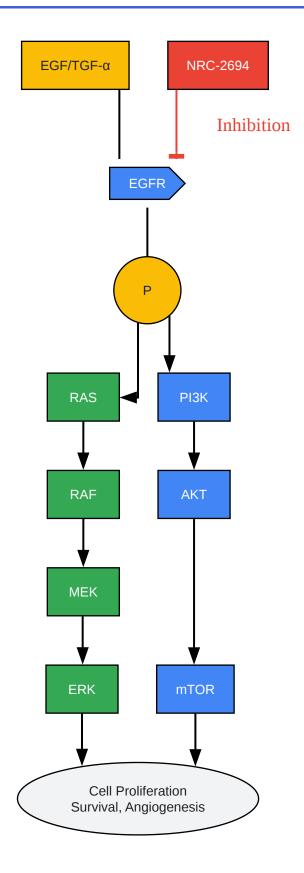
- Materials: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, 3-ethynylaniline, isopropanol (or other suitable solvent), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
- Procedure: To a solution of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline in isopropanol, 3-ethynylaniline and DIPEA are added. The reaction mixture is heated to reflux and monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is collected by filtration and purified by recrystallization or column chromatography to afford NRC-2694.

# **Mechanism of Action and Signaling Pathway**

**NRC-2694** functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor. This, in turn, blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

The primary signaling pathways inhibited by **NRC-2694** include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.





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Caption: Inhibition of the EGFR signaling pathway by NRC-2694.



#### **Preclinical and Clinical Data**

While specific IC50 values for **NRC-2694** are not readily available in the public domain, its development and progression into Phase II clinical trials for head and neck squamous cell carcinoma (HNSCC) in combination with paclitaxel suggest significant anti-cancer activity.[2][3] [4][5] The clinical trial (NCT05283226) is designed to evaluate the safety and efficacy of this combination therapy in patients who have progressed on or after immune checkpoint inhibitor therapy.[3][5]

For context, structurally similar quinazoline-based EGFR inhibitors have demonstrated potent activity in preclinical studies. For example, gefitinib and erlotinib, which share the quinazoline scaffold, exhibit IC50 values in the low nanomolar range against EGFR and various cancer cell lines.

Table of Biological Activity for Structurally Related EGFR Inhibitors (for reference)

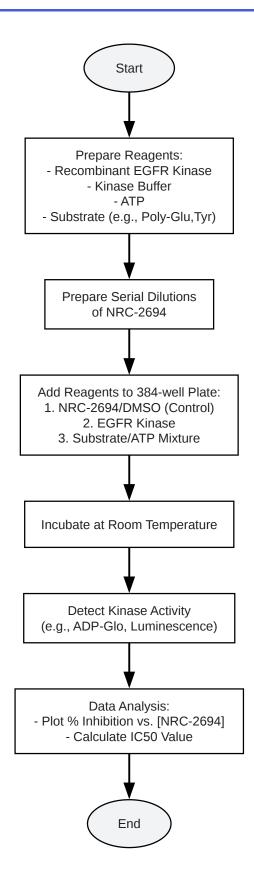
| Compound  | Target    | IC50 (nM) | Cell Line | IC50 (nM) |
|-----------|-----------|-----------|-----------|-----------|
| Gefitinib | EGFR      | 2-37      | A431      | 9-29      |
| Erlotinib | EGFR      | 2         | NCI-H358  | 20        |
| Lapatinib | EGFR/HER2 | 9.8/13.4  | BT474     | 25        |

Note: This data is for comparative purposes only and does not represent the activity of **NRC-2694**.

## **Experimental Workflow: In Vitro Kinase Assay**

To determine the inhibitory activity of **NRC-2694** against the EGFR kinase, a standard in vitro kinase assay can be performed. The following workflow outlines a typical procedure.





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